

# A Comparative Analysis of the Standard Enthalpy of Formation of Nitrogen Halides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitrogen triiodide

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A comprehensive guide for researchers, scientists, and drug development professionals on the thermodynamic stability of nitrogen trihalides ( $\text{NX}_3$ ), detailing experimental data and the factors governing their enthalpies of formation.

The nitrogen trihalides ( $\text{NF}_3$ ,  $\text{NCl}_3$ ,  $\text{NBr}_3$ , and  $\text{NI}_3$ ) exhibit a remarkable trend in thermodynamic stability, ranging from the inert and exothermic nitrogen trifluoride to the notoriously explosive and endothermic **nitrogen triiodide**. This dramatic shift in properties down the halogen group is a direct consequence of fundamental chemical principles, including bond energies, atomic size, and electronegativity. Understanding the enthalpy of formation ( $\Delta H_f^\circ$ ) for these compounds is crucial for assessing their stability and potential reactivity. This guide provides a comparative analysis, supported by experimental data and methodologies.

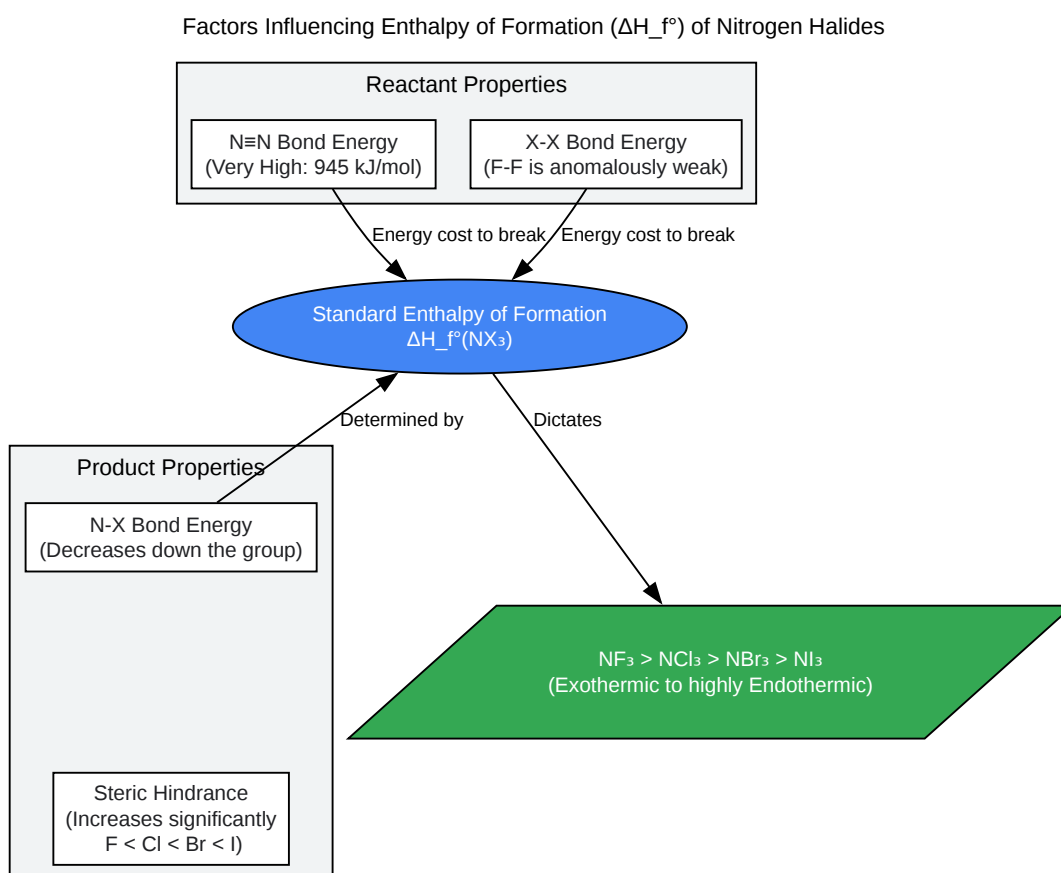
## Quantitative Data Summary

The standard enthalpies of formation for the nitrogen halides starkly illustrate the decrease in thermodynamic stability as the halogen atom increases in size. Nitrogen trifluoride is the only member of this series with a negative (exothermic) enthalpy of formation, indicating it is stable relative to its constituent elements. In contrast, the other halides are endothermic, with their instability increasing dramatically from  $\text{NCl}_3$  to  $\text{NI}_3$ .

Compound	Formula	Standard Enthalpy of Formation ( $\Delta H_f^\circ$ at 298.15 K)	Thermodynamic Stability
Nitrogen Trifluoride	NF <sub>3</sub>	-131.56 kJ/mol[1][2]	Thermally stable, unreactive gas at room temperature[3]
Nitrogen Trichloride	NCl <sub>3</sub>	+232 kJ/mol[4][5][6]	Highly unstable, explosive yellow oily liquid[4][6]
Nitrogen Tribromide	NBr <sub>3</sub>	(Not experimentally determined, estimated to be highly positive)	Extremely unstable, explosive deep-red solid even at -100 °C[7][8]
Nitrogen Triiodide	NI <sub>3</sub>	+287 ± 23 kJ/mol (gas phase)[9]	Violently explosive, shock-sensitive solid[10]
Nitrogen Triiodide Monoamine	NI <sub>3</sub> ·NH <sub>3</sub>	+146 ± 6 kJ/mol (crystalline)[9]	Highly unstable, contact explosive solid[11]

## Analysis of Stability and Enthalpic Trends

The trend in the enthalpy of formation is governed by several interrelated factors. A logical flow can be used to understand these influences, starting from the elemental reactants and ending with the stability of the final product.



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Caption: Factors governing the thermodynamic stability of nitrogen halides.

Three primary factors dictate the sign and magnitude of the enthalpy of formation for nitrogen halides:

- **N≡N Triple Bond Energy:** The formation of any nitrogen halide first requires breaking the exceptionally strong triple bond of dinitrogen (N<sub>2</sub>), which has a bond energy of approximately 945 kJ/mol.<sup>[3][12]</sup> This represents a significant energy penalty that must be overcome by the energy released upon forming N-X bonds.
- **Halogen-Halogen (X-X) Bond Energy:** The energy required to break the X-X bond varies down the group. Notably, the F-F bond in fluorine (159 kJ/mol) is anomalously weak, which significantly lowers the overall energy input required for the formation of NF<sub>3</sub> compared to other halides.<sup>[3]</sup>
- **Nitrogen-Halogen (N-X) Bond Energy and Steric Hindrance:** This is the most critical factor.
  - **NF<sub>3</sub>:** The small atomic radii of both nitrogen and fluorine allow for excellent orbital overlap, creating a very strong, stable N-F bond (bond energy ~278 kJ/mol).<sup>[3]</sup> The energy released from forming three such bonds is sufficient to overcome the high energy cost of breaking the N≡N and F-F bonds, resulting in an exothermic enthalpy of formation.
  - **NCl<sub>3</sub>, NBr<sub>3</sub>, NI<sub>3</sub>:** As the halogen atom becomes larger and less electronegative, the N-X bond becomes progressively longer and weaker. Furthermore, significant steric hindrance arises from packing three large halogen atoms around a small central nitrogen atom.<sup>[13]</sup> This steric repulsion destabilizes the molecule, weakens the N-X bonds, and leads to increasingly positive (endothermic) enthalpies of formation.<sup>[14]</sup>

## Experimental Protocols

The determination of the enthalpy of formation for these compounds requires carefully designed calorimetric experiments. Direct synthesis from the elements inside a calorimeter is often not feasible, especially for the explosive members of the series. Instead, indirect methods based on Hess's Law are employed.

- **Nitrogen Trifluoride (NF<sub>3</sub>):** The heat of formation of NF<sub>3</sub> has been determined using bomb calorimetry. One key experimental approach involved measuring the heat of reaction between NF<sub>3</sub> gas and gaseous ammonia (NH<sub>3</sub>) in a gold-lined bomb calorimeter.<sup>[15]</sup>
  - **Reaction:**  $\text{NF}_3(\text{g}) + 4/3 \text{NH}_3(\text{g}) \rightarrow \text{N}_2(\text{g}) + 3 \text{HF}(\text{g})$

- Methodology: A known quantity of  $\text{NF}_3$  was reacted with an excess of  $\text{NH}_3$  inside a calibrated bomb calorimeter. The temperature change of the system was precisely measured. The amount of ammonia that decomposed was quantified via Kjeldahl analysis of the ammonium fluoride product collected by washing the bomb's interior.[15] By using the known enthalpies of formation for  $\text{NH}_3$  and  $\text{HF}$ , the enthalpy of formation for  $\text{NF}_3$  could be calculated from the measured heat of reaction. The calorimeter itself was calibrated using the combustion of benzoic acid as a standard.[15]
- Nitrogen Trichloride ( $\text{NCl}_3$ ): Due to its explosive nature, experiments with  $\text{NCl}_3$  require extreme caution. A successful determination was made by measuring the heat of its reaction with hydrochloric acid ( $\text{HCl}$ ) in a carbon tetrachloride solution.[16]
  - Reaction:  $\text{NCl}_3(\text{sol}) + 4 \text{HCl}(\text{g}) \rightarrow \text{NH}_4\text{Cl}(\text{s}) + 3 \text{Cl}_2(\text{g})$
  - Methodology: The experiment was conducted in a 1-liter Dewar flask acting as a calorimeter, with temperature changes measured by a Beckmann thermometer.[16] A solution of  $\text{NCl}_3$  in carbon tetrachloride was reacted with gaseous  $\text{HCl}$ . The considerable heat evolved was measured. To calculate the  $\Delta H_f^\circ$  of  $\text{NCl}_3$ , this reaction enthalpy was combined with separate calorimetric measurements for the heats of solution of  $\text{HCl}$  and  $\text{Cl}_2$  in carbon tetrachloride, along with the known standard enthalpy of formation of ammonium chloride ( $\text{NH}_4\text{Cl}$ ).[16]
- **Nitrogen Triiodide** ( $\text{NI}_3$ ): The extreme sensitivity of pure  $\text{NI}_3$  makes its direct study nearly impossible. Thermochemical data have been obtained for its more common, yet still highly unstable, monoamine adduct,  $\text{NI}_3 \cdot \text{NH}_3$ .
  - Methodology: The standard enthalpy of formation was determined using three independent solution/reaction calorimetric procedures.[9] One such procedure involved measuring the heat of the reaction where  $\text{NI}_3 \cdot \text{NH}_3$  is reduced by aqueous arsenious acid:
  - Reaction:  $\text{NI}_3 \cdot \text{NH}_3(\text{c}) + 3\text{As}(\text{OH})_3(\text{aq}) + 3\text{H}_2\text{O}(\text{l}) \rightarrow 2\text{NH}_4^+(\text{aq}) + 3\text{I}^-(\text{aq}) + \text{H}^+(\text{aq}) + 3\text{AsO}(\text{OH})_3(\text{aq})$
  - By measuring the heat of this reaction and utilizing a thermochemical cycle with known enthalpy values for the other species, the  $\Delta H_f^\circ$  for  $\text{NI}_3 \cdot \text{NH}_3$  was established. The value for gaseous  $\text{NI}_3$  was then estimated from this data.[9]

- Nitrogen Tribromide ( $\text{NBr}_3$ ):  $\text{NBr}_3$  is too unstable for direct calorimetric measurement of its formation. It was not isolated as a pure substance until 1975, via the reaction of bistrimethylsilylbromamine with bromine monochloride at  $-87\text{ }^\circ\text{C}$ .<sup>[7]</sup> Its enthalpy of formation remains an estimated value based on theoretical calculations and trends observed in the other nitrogen halides.

In summary, the enthalpies of formation of the nitrogen halides provide a classic textbook example of how periodic trends in atomic size, electronegativity, and bond energy directly impact the thermodynamic stability of compounds. While  $\text{NF}_3$  is an "energy-rich" but kinetically stable molecule, its heavier analogues are endothermic compounds whose increasing instability makes them potent and dangerous explosives.

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- To cite this document: BenchChem. [A Comparative Analysis of the Standard Enthalpy of Formation of Nitrogen Halides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076957#analysis-of-the-enthalpy-of-formation-of-nitrogen-halides]

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